molecular formula C13H17BrO2 B8569272 2-Bromomethylphenylacetic acid t-butyl ester

2-Bromomethylphenylacetic acid t-butyl ester

Cat. No. B8569272
M. Wt: 285.18 g/mol
InChI Key: ZWQDAUBABHZOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromomethylphenylacetic acid t-butyl ester is a useful research compound. Its molecular formula is C13H17BrO2 and its molecular weight is 285.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromomethylphenylacetic acid t-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethylphenylacetic acid t-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromomethylphenylacetic acid t-butyl ester

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

tert-butyl 2-[2-(bromomethyl)phenyl]acetate

InChI

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3

InChI Key

ZWQDAUBABHZOBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 80 g (0.349 mol) 2-bromomethylphenylacetic acid in 700 mL 1,4-dioxane in a 2 L heavy-walled flask was added 84 mL (1.571 mol) concentrated sulfuric acid at ambient temperature. The reaction mixture was chilled to −15° C., and 580 mL isobutylene was condensed directly into the reaction vessel. The sealed pressure flask was shaken mechanically at room temperature for 4 h (the pressure inside the flask rises to ca. 20 psi during this step). The mixture was carefully quenched by slowly pouring it into a 0-5° C. stirred mixture of 1.2 L tert-butyl methyl ether and 336 g (4.0 mol) solid sodium bicarbonate before slow dilution with 1.2 L ice-water. The separated organic phase was washed with 0.8 L brine, dried with sodium sulfate, filtered concentrated in vacuo to give an oil, which was used without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
580 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
336 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

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